molecular formula C14H14ClN3O2 B2583431 N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide CAS No. 2034579-30-9

N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2583431
CAS No.: 2034579-30-9
M. Wt: 291.74
InChI Key: WDHPYGALRJBBPP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide (CAS 2034579-30-9) is a pyrimidine-based chemical compound with the molecular formula C14H14ClN3O2 and a molecular weight of 291.73 g/mol . This research chemical features a methoxypyrimidine carboxamide scaffold, a structure known for its diverse bioactivity and broad utility in medicinal chemistry and drug discovery research . Pyrimidine derivatives similar to this compound have demonstrated potential in various research areas including kinase inhibition studies and investigation of signaling pathways . The compound is offered in multiple quantities to accommodate different research needs, with availability ranging from 1mg to 100mg . Researchers should note that this product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-20-13-8-12(17-9-18-13)14(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHPYGALRJBBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, ethylamine, and 6-methoxypyrimidine-4-carboxylic acid.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with ethylamine to form N-(4-chlorophenyl)ethylamine.

    Coupling Reaction: The intermediate N-(4-chlorophenyl)ethylamine is then coupled with 6-methoxypyrimidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Activity:
Research indicates that derivatives of pyrimidine compounds, including N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide, exhibit promising anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, certain pyrimidine derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents in managing inflammatory diseases .

Anticancer Properties:
The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, compounds with similar structures have shown efficacy against various cancer cell lines, opening avenues for further research into their mechanisms of action and therapeutic applications in oncology .

Antimicrobial Applications

Antibacterial and Antifungal Activity:
this compound has been evaluated for its antimicrobial properties. Studies indicate that related pyrimidine compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. The presence of specific functional groups in the structure enhances the compound's interaction with microbial targets, contributing to its effectiveness .

Tuberculosis Treatment:
Recent research has highlighted the potential of pyrimidine carboxamides in treating tuberculosis. Compounds similar to this compound have been synthesized and tested for their activity against Mycobacterium tuberculosis. These studies suggest that such compounds could serve as lead candidates for developing new antitubercular drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the pyrimidine ring or substituents on the phenyl group can significantly affect biological activity. For example:

ModificationEffect on Activity
Methylation at position 6Increased anti-inflammatory potency
Substitution on the phenyl ringEnhanced antibacterial efficacy

These insights guide the design of new derivatives with improved pharmacological profiles.

Case Studies

Several case studies illustrate the applications of this compound:

  • In Vivo Anti-inflammatory Studies:
    • A study utilizing carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to controls, supporting its use as an anti-inflammatory agent.
  • Antimicrobial Efficacy Trials:
    • In vitro assays against various bacterial strains showed that derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial therapies.
  • Cancer Cell Line Studies:
    • Research involving human cancer cell lines indicated that certain modifications to the compound enhanced its cytotoxic effects, paving the way for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and substituents of N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide with related compounds:

Compound Name Core Structure Substituents Notable Features
This compound (Target) Pyrimidine 6-OCH₃; N-linked 4-chlorophenyl ethyl group Enhanced lipophilicity from chloroaryl; methoxy improves solubility
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 6-CH₃; 2-fluorophenyl; 4-methoxyphenyl aminomethyl Intramolecular N–H···N hydrogen bonding; fluorophenyl enhances polarity
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 6-CH₃; 4-chlorophenyl (×2) Polymorphic forms; dihedral angles affect crystal packing
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide Pyrimidine 6-CH₃; 4-methylphenyl; 4-methoxyphenyl carboxamide Tetrahydro ring increases conformational flexibility
Thieno[2,3-d]pyrimidine-6-carboxamide derivatives Thieno[2,3-d]pyrimidine Dimethylaminoethyl; tetrahydro-2H-pyran-4-yloxy Sulfur-containing ring enhances π-stacking; polar substituents improve solubility

Key Observations:

  • Chloro vs. Conversely, methoxy groups improve solubility through hydrogen bonding .
  • Positional Effects : Substituents at position 6 (e.g., -OCH₃ vs. -CH₃) influence steric hindrance and electronic effects. Methoxy groups at this position may stabilize the pyrimidine ring via resonance .
  • Heterocyclic Modifications: Thieno[2,3-d]pyrimidine derivatives () exhibit distinct π-π interactions due to the sulfur atom, which may alter binding affinities compared to pure pyrimidine cores .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens.
  • Antiviral Effects: Preliminary research indicates potential efficacy against viral infections.
  • Anticancer Activity: The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions necessary for pathogen survival or cancer cell growth.
  • Receptor Modulation: It potentially modulates receptor activity, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted by Foroughifar et al. (2022) reported that derivatives of pyrimidine compounds, including this compound, exhibited significant antibacterial efficacy. The results indicated inhibition zones ranging from 10 to 22 mm against common bacterial strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainZone of Inhibition (mm)
Escherichia coli17
Staphylococcus aureus20
Pseudomonas aeruginosa22

Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anticancer properties of the compound against various cancer cell lines. In vitro studies revealed that this compound induced apoptosis in Mia PaCa-2 pancreatic cancer cells with an IC50 value of 12 µM .

Cancer Cell LineIC50 (µM)
Mia PaCa-212
PANC-115
RKO10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring and side chains significantly influence the biological activity of the compound. Substituents such as halogens on the phenyl ring enhance antimicrobial potency, while specific alkyl groups improve anticancer efficacy .

Q & A

Q. How can this compound be functionalized for use as a radiotracer in imaging studies?

  • Methodological Answer :
  • Radiolabeling : Incorporate ¹⁸F via nucleophilic substitution (K₂.2.2/K₂CO₃, 100°C) at the methoxy group. Purify via semi-prep HPLC (radiochemical purity >98%) .
  • PET imaging : Validate biodistribution in xenograft models (SUVmax > 2.0 in tumors vs. muscle) .

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